molecular formula C16H15BrF3NO2 B13709459 1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole

1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole

Cat. No.: B13709459
M. Wt: 390.19 g/mol
InChI Key: KAJLPVHIJHHKSO-UHFFFAOYSA-N
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Description

1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole is a synthetic organic compound that features a pyrrole ring substituted with a bromo group and a trifluoromethylphenyl group The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in cross-coupling reactions.

    Acids (e.g., TFA): Used for deprotection of the Boc group.

Major Products Formed

    Substituted Pyrroles: Formed through substitution reactions.

    Coupled Products: Formed through cross-coupling reactions.

    Free Amines: Formed through deprotection reactions.

Scientific Research Applications

1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole depends on its specific applicationFor example, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromo group can participate in halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole is unique due to the combination of its pyrrole ring, bromo group, and trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H15BrF3NO2

Molecular Weight

390.19 g/mol

IUPAC Name

tert-butyl 4-bromo-2-[4-(trifluoromethyl)phenyl]pyrrole-1-carboxylate

InChI

InChI=1S/C16H15BrF3NO2/c1-15(2,3)23-14(22)21-9-12(17)8-13(21)10-4-6-11(7-5-10)16(18,19)20/h4-9H,1-3H3

InChI Key

KAJLPVHIJHHKSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=C1C2=CC=C(C=C2)C(F)(F)F)Br

Origin of Product

United States

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